molecular formula C14H18ClN3OS B7463004 N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride

N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride

Cat. No. B7463004
M. Wt: 311.8 g/mol
InChI Key: CWUJQWODDNILNS-UHFFFAOYSA-N
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Description

N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride, also known as DMAT, is a synthetic compound that has been widely used in scientific research. DMAT is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), which is an enzyme that plays a crucial role in various cellular processes, including gene expression, DNA damage response, and cell differentiation.

Mechanism of Action

N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride is a potent and selective inhibitor of PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. PRMT5-mediated methylation plays a crucial role in various cellular processes, including gene expression, DNA damage response, and cell differentiation. This compound inhibits PRMT5 by binding to its active site and blocking its enzymatic activity.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor effects in various pre-clinical models. Its inhibition of PRMT5 leads to the downregulation of various oncogenes, including c-Myc and cyclin D1, and upregulation of tumor suppressor genes, including p21 and p27. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride is a potent and selective inhibitor of PRMT5, which makes it a valuable tool for studying the role of PRMT5 in various cellular processes. However, this compound has some limitations for lab experiments. Its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which can affect its bioavailability and potency. This compound also has a short half-life in vivo, which limits its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the use of N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride in scientific research. One potential application is in the study of epigenetic regulation of gene expression, as PRMT5-mediated methylation plays a crucial role in this process. This compound can also be used to study the role of PRMT5 in other cellular processes, such as RNA splicing and translation. Another potential application is in the development of more potent and selective PRMT5 inhibitors for therapeutic use.

Synthesis Methods

N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 2-amino-5-methylthiazole with 4-bromoacetanilide, followed by N,N-dimethylation of the resulting product. The final step involves the conversion of the amide to the hydrochloride salt.

Scientific Research Applications

N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride has been used extensively in scientific research as a tool to study the role of PRMT5 in various cellular processes. PRMT5 is known to be overexpressed in various types of cancer, and its inhibition by this compound has been shown to have anti-tumor effects in pre-clinical models. This compound has also been used to study the role of PRMT5 in neuronal differentiation, T-cell activation, and DNA damage response.

properties

IUPAC Name

N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.ClH/c1-9-13(16-14(19-9)17(3)4)11-5-7-12(8-6-11)15-10(2)18;/h5-8H,1-4H3,(H,15,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUJQWODDNILNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N(C)C)C2=CC=C(C=C2)NC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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